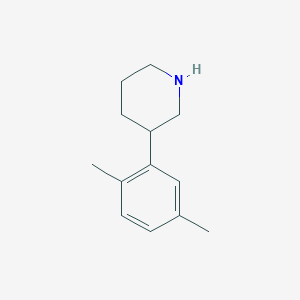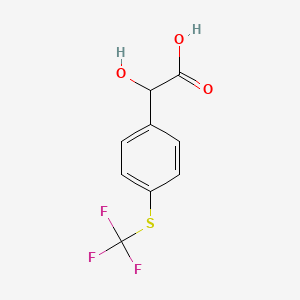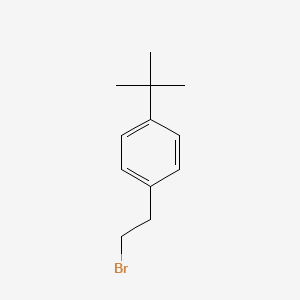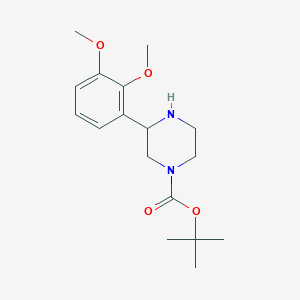![molecular formula C7H14N2O2 B13599506 [3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methoxymethyl)cyclobutyl]urea, Mixture of diastereomers: is a chemical compound with the molecular formula C7H14N2O2. It is characterized by the presence of a cyclobutyl ring substituted with a methoxymethyl group and a urea moiety. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(methoxymethyl)cyclobutyl]urea typically involves the reaction of cyclobutylamine with methoxymethyl chloride to form the intermediate [3-(methoxymethyl)cyclobutyl]amine. This intermediate is then reacted with isocyanate to yield the final product, [3-(methoxymethyl)cyclobutyl]urea .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: [3-(Methoxymethyl)cyclobutyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(methoxymethyl)cyclobutyl]urea is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, [3-(methoxymethyl)cyclobutyl]urea is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical processes .
Wirkmechanismus
The mechanism of action of [3-(methoxymethyl)cyclobutyl]urea involves its interaction with specific molecular targets. The methoxymethyl group and the urea moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[3-(Methoxymethyl)cyclobutyl]amine: This compound is an intermediate in the synthesis of [3-(methoxymethyl)cyclobutyl]urea and shares similar structural features.
Cyclobutylurea: Another related compound with a cyclobutyl ring and a urea moiety.
Methoxymethylurea: A compound with a methoxymethyl group and a urea moiety, similar to [3-(methoxymethyl)cyclobutyl]urea.
Uniqueness: What sets [3-(methoxymethyl)cyclobutyl]urea apart from these similar compounds is the combination of the cyclobutyl ring and the methoxymethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
[3-(methoxymethyl)cyclobutyl]urea |
InChI |
InChI=1S/C7H14N2O2/c1-11-4-5-2-6(3-5)9-7(8)10/h5-6H,2-4H2,1H3,(H3,8,9,10) |
InChI-Schlüssel |
OULJMEKGUKQYRM-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CC(C1)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


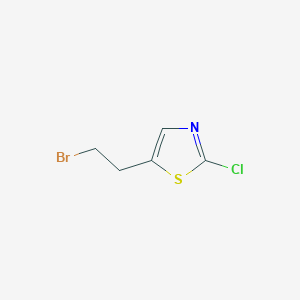
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
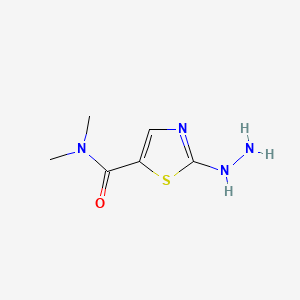
![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
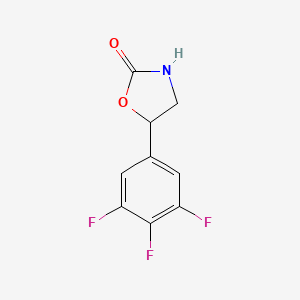
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)

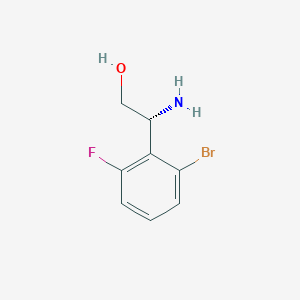

![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)
